molecular formula C20H23N3O4 B077868 N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine CAS No. 13116-21-7

N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Cat. No.: B077868
CAS No.: 13116-21-7
M. Wt: 369.4 g/mol
InChI Key: FEUPVVCGQLNXNP-UHFFFAOYSA-N
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Description

Gly-Phe-Phe is a tripeptide composed of one glycine and two L-phenylalanine residues joined in sequence It has a role as a metabolite.

Biological Activity

N-(N-Glycyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide chemistry and medicinal applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a dipeptide derivative that features a complex structure involving multiple phenylalanine and alanine residues. The synthesis typically involves the coupling of amino acids through various chemical methods, including the use of activated esters or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate amide bond formation.

1. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. In studies utilizing electron paramagnetic resonance (EPR), it was shown that this compound can generate free radicals upon irradiation, which can be analyzed to understand its structural and chemical properties. The ability to modulate oxidative stress is significant for potential therapeutic applications in diseases where oxidative damage is a factor.

2. Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor. For instance, it shows promise in inhibiting specific proteolytic enzymes, which could be beneficial in treating conditions related to excessive proteolysis, such as certain cancers. The structural modifications in the peptide backbone enhance its binding affinity and selectivity towards target enzymes.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modification of the peptide structure can lead to increased resistance against enzymatic degradation, thus enhancing its bioavailability and efficacy in vivo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits free radical generation under EPR analysis
Enzyme InhibitionInhibits specific proteolytic enzymes
Neuroprotective EffectsPotential protective effects against neurodegeneration

Relevant Research

A significant study involving this compound utilized EPR techniques to assess the compound's behavior under oxidative stress conditions. The findings indicated that modifications to the peptide structure could significantly influence its radical scavenging activity, suggesting potential applications in antioxidant therapies.

Additionally, the compound's interaction with various enzymes was explored using molecular dynamics simulations, revealing insights into its binding affinities and conformational flexibility. Such studies are crucial for understanding how structural variations can enhance therapeutic efficacy against specific targets .

Properties

CAS No.

13116-21-7

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H23N3O4/c21-13-18(24)22-16(11-14-7-3-1-4-8-14)19(25)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,24)(H,23,25)(H,26,27)

InChI Key

FEUPVVCGQLNXNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CN

Key on ui other cas no.

13116-21-7

sequence

GFF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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